Verproside

Catalog No.
S647100
CAS No.
50932-20-2
M.F
C22H26O13
M. Wt
498.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Verproside

CAS Number

50932-20-2

Product Name

Verproside

IUPAC Name

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3,4-dihydroxybenzoate

Molecular Formula

C22H26O13

Molecular Weight

498.4 g/mol

InChI

InChI=1S/C22H26O13/c23-6-12-14(27)15(28)16(29)21(32-12)34-20-13-9(3-4-31-20)17(18-22(13,7-24)35-18)33-19(30)8-1-2-10(25)11(26)5-8/h1-5,9,12-18,20-21,23-29H,6-7H2/t9-,12-,13-,14-,15+,16-,17+,18+,20+,21+,22-/m1/s1

InChI Key

DBUOUVZMYWYRRI-YWEKDMGLSA-N

SMILES

C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O

Synonyms

verproside

Canonical SMILES

C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O

Isomeric SMILES

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Verproside is a naturally occurring iridoid glycoside, primarily extracted from the plant Pseudolysimachion rotundum var. subintegrum. It has garnered attention for its diverse biological activities and potential therapeutic applications. Structurally, verproside consists of a glucose moiety linked to an iridoid core, which is responsible for its pharmacological properties. The molecular formula of verproside is C22H26O13, and it exhibits a complex arrangement of functional groups that contribute to its reactivity and interactions with biological systems .

Research suggests Verproside's anti-inflammatory properties may be due to its ability to inhibit protein kinase C delta (PKCδ) activation in human lung epithelial cells [1]. PKCδ is an enzyme involved in inflammatory responses. By inhibiting PKCδ, Verproside may help reduce the production of inflammatory mediators like mucin (mucus) and interleukins (signaling molecules) [1].

Data source:

  • Verproside, the Most Active Ingredient in YPL-001 Isolated from Pseudolysimachion rotundum var. subintegrum, Decreases Inflammatory Response by Inhibiting PKCδ Activation in Human Lung Epithelial Cells:

Neuroprotective Properties

Verproside is being investigated for its potential neuroprotective effects. Studies suggest it may:

  • Reduce oxidative stress: Verproside exhibits antioxidant properties, potentially protecting brain cells from damage caused by free radicals [].
  • Promote nerve cell growth: Studies in animals indicate Verproside's ability to stimulate neurite outgrowth, which are extensions of nerve cells essential for communication [].
  • Modulate neurotransmitters: Verproside may influence the levels of certain neurotransmitters like dopamine and acetylcholine, potentially impacting memory and learning [].

Verproside undergoes various chemical transformations, including:

  • Oxidation: This process can produce different oxidation products, potentially altering biological activities.
  • Reduction: Reduction reactions may modify glycosidic bonds or other functional groups within the molecule.
  • Substitution: This involves introducing new functional groups that can change the compound's biological properties.

Common reagents used in these reactions include hydrogen peroxide and sodium borohydride for oxidation and reduction, respectively.

Verproside exhibits significant biological activities, particularly in anti-inflammatory and antioxidant mechanisms. It has been shown to inhibit the activation of Protein Kinase C delta (PKCδ), which plays a crucial role in inflammatory signaling pathways. Specifically, verproside suppresses TNF-alpha/NF-kappaB-mediated MUC5AC expression and IL-6/-8 production in human airway epithelial cells, indicating its potential in treating chronic inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma .

Additionally, verproside acts as a potent inhibitor of human tyrosinase, an enzyme involved in melanin synthesis. It demonstrates competitive inhibition with significant binding affinity, suggesting its potential use in cosmetic applications for skin lightening .

Verproside can be synthesized through several methods:

  • Natural Extraction: The primary method involves extracting verproside from Pseudolysimachion rotundum var. subintegrum using solvent extraction techniques such as methanol or ethanol. The plant material is dried, ground, and subjected to extraction followed by purification through chromatographic methods.
  • Chemical Synthesis: Synthetic routes often involve glycosylation reactions of catalpol derivatives. These processes include protecting and deprotecting hydroxyl groups and optimizing reaction conditions (temperature, solvents) to achieve high yields.

Verproside has various applications due to its biological properties:

  • Pharmaceuticals: Its anti-inflammatory properties make it a candidate for developing treatments for respiratory diseases like COPD.
  • Cosmetics: Its ability to inhibit tyrosinase positions it as a potential ingredient in skin-whitening products.
  • Nutraceuticals: As a natural compound with health benefits, verproside may be included in dietary supplements aimed at reducing inflammation and oxidative stress .

Verproside interacts with several proteins and enzymes, notably PKCδ and tyrosinase. Studies have shown that it binds competitively to these targets, inhibiting their activity through direct interaction. For instance, molecular docking simulations have revealed that verproside forms hydrogen bonds with key residues in the active site of human tyrosinase, enhancing its inhibitory effects . Additionally, its metabolism in human hepatocytes results in various metabolites that may also contribute to its pharmacological effects .

Verproside shares structural similarities with several other iridoids. Here are some notable compounds:

Compound NameMolecular FormulaKey Properties
Picroside IIC23H28O13Anti-inflammatory; similar glycosidic structure
Isovanillyl CatalpolC22H26O12Antioxidant properties; related to verproside
CatalposideC22H26O11Exhibits anti-inflammatory activity; structural similarity
6-O-Veratroyl CatalpolC24H30O13Potentially similar biological activities

Verproside is unique due to its specific inhibitory action on PKCδ and tyrosinase compared to these compounds. Its efficacy in suppressing inflammatory pathways distinguishes it within this group of iridoids .

XLogP3

-1.7

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

7

Exact Mass

498.13734088 g/mol

Monoisotopic Mass

498.13734088 g/mol

Heavy Atom Count

35

UNII

96K9991JMW

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Verproside

Dates

Modify: 2024-04-14

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